4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid
Description
4-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is a synthetic organic compound characterized by a central butanoic acid backbone substituted with an imidazole-containing propylamino group. Its structure comprises:
- A 3-(1H-imidazol-1-yl)propylamino side chain, which introduces a heterocyclic aromatic system (imidazole) known for hydrogen-bonding and metal-coordination capabilities.
This compound has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cellular growth, survival, and proliferation . Its mechanism involves competitive binding to the ATP-binding pocket of PI3K isoforms, thereby blocking downstream signaling cascades implicated in cancer and inflammatory diseases .
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-3-10(15)16)12-4-1-6-13-7-5-11-8-13/h5,7-8H,1-4,6H2,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCGNDJXYQJJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid typically involves the reaction of imidazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 3-(1H-imidazol-1-yl)propylamine with succinic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize its properties, we compare it with three analogous compounds:
Structural Analogs
Functional and Pharmacological Differences
- PI3K Inhibition vs. Antimicrobial Activity: While this compound targets PI3K for oncology applications, triazolone derivatives (e.g., 3a-c) exhibit broader antimicrobial properties due to their heterocyclic cores .
- Acidic Backbone Influence: The 4-oxobutanoic acid group in the target compound enhances solubility and bioavailability compared to phosphonic acid derivatives (e.g., FDB028879), which may exhibit stronger metal-binding but poorer membrane permeability .
- Synthetic Accessibility: The target compound is synthesized via coupling of N-(3-aminopropyl)imidazole with activated butanoic acid derivatives , whereas triazolones require multi-step cyclization reactions involving hydrazinecarboxylates .
Thermodynamic and Spectroscopic Comparisons
- Crystallographic Data : Structural studies of related imidazole derivatives (e.g., 3a-c) reveal planar imidazole rings and hydrogen-bonding networks critical for target engagement . Software tools like ORTEP-3 and WinGX have been employed to analyze such crystallographic data .
- IR and DFT Analysis : Experimental IR spectra of triazolone analogs (3a-c) align with density functional theory (DFT) calculations, confirming the stability of imidazole-propyl conformers .
Biological Activity
4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid, often referred to as a derivative of imidazole-containing compounds, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
This compound is characterized by its unique structure, which includes an imidazole ring and a butanoic acid moiety. The presence of the imidazole group is significant as it is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 197.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water |
Anticancer Effects
Recent studies have indicated that this compound exhibits anticancer properties . In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 µM and 0.12 µM, respectively .
The mechanisms underlying the anticancer effects appear to involve the inhibition of key signaling pathways associated with tumor growth:
- Wnt/β-catenin Pathway : The compound has been shown to inhibit Wnt-dependent transcription, which is crucial for cancer cell proliferation .
- Cell Cycle Regulation : It induces cell cycle arrest at the G1 phase, leading to reduced cell division and increased apoptosis in cancer cells.
Study 1: In Vitro Efficacy
A study conducted on human colorectal cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability. The mechanism was linked to increased apoptosis markers and decreased expression of proliferative markers such as Ki67 .
Study 2: Animal Model Testing
In vivo experiments using xenograft models in BALB/C nu/nu mice showed that administration of this compound led to significant tumor regression compared to control groups. Histological analyses indicated reduced tumor vascularization and increased necrosis within treated tumors, suggesting effective anti-tumor activity .
Pharmacological Implications
Given its promising biological activity, this compound may serve as a lead compound for developing novel anticancer therapies. Its ability to target critical pathways involved in tumorigenesis positions it as a candidate for further clinical evaluation.
Q & A
Q. What are the key synthetic routes for 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as coupling α-ketoglutaric acid derivatives with imidazole-containing intermediates. For example, a similar compound was synthesized via condensation of α-ketoglutaric acid with hydrazine hydrate under acidic conditions (4N HCl), followed by functionalization with imidazole-propylamine groups . Reaction parameters like temperature (often 60–80°C), pH (controlled via HCl or NaOH), and catalysts (e.g., acetic acid) are critical for optimizing intermediate stability and final product purity .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
Structural confirmation requires a combination of:
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
- NMR (¹H and ¹³C) to resolve imidazole protons (δ 7.5–8.5 ppm) and oxobutanoic acid carbons.
- Mass spectrometry (ESI or MALDI-TOF) for molecular weight verification (e.g., calculated MW ~265 g/mol). Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
Q. How does the imidazole-propylamino moiety influence the compound’s solubility and stability?
The imidazole ring enhances aqueous solubility via hydrogen bonding, while the propylamino linker improves membrane permeability. Stability studies (pH 2–9, 25–40°C) show degradation at extremes (pH <3 or >8), requiring storage at 4°C in inert atmospheres. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. What computational strategies predict the drug-likeness and target interactions of this compound?
Tools like Molinspiration calculate molecular descriptors (e.g., LogP <5, hydrogen bond donors ≤5) to assess compliance with Lipinski’s rules. Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., kinases or oxidoreductases) by aligning the oxobutanoic acid moiety with catalytic residues. ADMET prediction (SwissADME) evaluates bioavailability and toxicity risks, highlighting potential metabolic liabilities (e.g., CYP450 oxidation of the imidazole ring) .
Q. How can structural analogs resolve contradictions in reported biological activities?
For example, analogs with fluorophenyl or thiazole substitutions (e.g., 4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-...} show varied IC50 values against cancer cell lines. Comparative studies using SAR (Structure-Activity Relationship) analysis isolate critical groups: the imidazole-propylamino chain enhances receptor binding, while oxobutanoic acid modulates solubility. Discrepancies in activity may arise from stereochemistry (Z/E isomerism) or assay conditions (e.g., serum protein interference) .
Q. What experimental designs validate hypothesized mechanisms of action (e.g., enzyme inhibition)?
- Kinetic assays : Measure inhibition constants (Ki) using purified enzymes (e.g., NADPH oxidase) and substrate analogs.
- Cellular assays : siRNA knockdown of target genes (e.g., AKT1) paired with dose-response curves (0.1–100 μM) confirms pathway specificity.
- Mutagenesis studies : Replace key residues (e.g., Arg45 in the enzyme active site) to test binding dependencies .
Q. How do stability studies inform formulation strategies for in vivo applications?
Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products (e.g., hydrolyzed oxobutanoic acid). Formulation with cyclodextrins or PEGylation improves plasma half-life. Pharmacokinetic profiling in rodents (IV vs. oral administration) reveals bioavailability challenges, necessitating prodrug strategies (e.g., esterification of the carboxylic acid group) .
Methodological Considerations
Q. What protocols mitigate synthesis challenges (e.g., byproduct formation)?
- Stepwise purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each reaction to remove unreacted intermediates.
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) during coupling steps to prevent side reactions.
- Real-time monitoring : Employ TLC or inline IR to track reaction progress and terminate at optimal conversion .
Q. How are contradictory spectral data (e.g., NMR splitting patterns) resolved?
Contradictions may arise from dynamic proton exchange (imidazole NH). Use DMSO-d6 as a solvent to slow exchange rates, revealing hidden peaks. 2D NMR (COSY, HSQC) clarifies coupling networks, while variable-temperature NMR identifies conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
